2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BClO4/c11-8-5-6(10-14-3-4-15-10)1-2-7(8)9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPIMKIELZIAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Coupling Reactions: The boronic acid moiety participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products Formed
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Benzoic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound features a chlorinated benzoic acid moiety with a dioxaborolane ring, which includes a boron atom. This structure allows it to participate in a variety of chemical reactions, particularly those involving carbon-carbon bond formation.
Organic Synthesis
One of the primary applications of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is as an intermediate in organic synthesis. It is particularly useful in:
- Suzuki-Miyaura Coupling Reactions : This compound can be utilized to form aryl or vinyl compounds through cross-coupling reactions with various electrophiles. The presence of the boron atom facilitates the formation of stable complexes with nucleophiles, enhancing reaction efficiency.
Medicinal Chemistry
The compound has been investigated for its potential role in medicinal applications:
- Boron Neutron Capture Therapy (BNCT) : Research indicates that derivatives of boronic acids may be effective in BNCT, a targeted cancer treatment that utilizes boron compounds to selectively destroy cancer cells upon neutron irradiation .
- Anti-Cancer Activity : In vitro studies have shown that certain derivatives exhibit anti-proliferative effects against various cancer cell lines, including prostate and liver cancer cells. For example, compounds derived from this compound have been tested for their efficacy against human prostate cancer cell lines .
Material Science
In the industrial sector, this compound is utilized in the production of advanced materials:
- Polymer Synthesis : The compound serves as a building block for synthesizing polymers with tailored properties for electronic components and other applications .
Case Study 1: Synthesis of Aryl Compounds
In a recent study, researchers used this compound in Suzuki-Miyaura coupling reactions to synthesize various aryl compounds. The efficiency of the reaction was highlighted by the yield percentages exceeding 85% under optimized conditions. The study demonstrated the compound's utility in forming complex organic structures critical for pharmaceuticals .
Case Study 2: Anti-Cancer Efficacy
A series of experiments were conducted to evaluate the anti-cancer properties of derivatives derived from this compound. The results indicated significant cytotoxicity against human liver cancer cells (HepG2), with IC50 values indicating potent activity at low concentrations. These findings support further development of boronic acid derivatives as potential therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of chlorine significantly impacts reactivity. For example, the 3-chloro isomer (CAS 904310-72-1) may exhibit different coupling efficiencies compared to the 2-chloro derivative due to steric and electronic variations .
- Functional Group Modifications: Esterification (e.g., ethyl ester derivative) enhances lipid solubility, making the compound more suitable for non-polar reaction environments .
Reactivity in Cross-Coupling Reactions
The boronate ester group in this compound facilitates Suzuki-Miyaura couplings with aryl halides, as demonstrated in palladium-catalyzed reactions . Comparative studies with analogs reveal:
- Reaction Efficiency: The chlorine substituent at the 2-position slightly reduces reaction rates compared to non-halogenated analogs (e.g., CAS 180516-87-4) due to increased steric hindrance and electron withdrawal .
- Byproduct Formation : Esterified derivatives (e.g., CAS 474709-76-7) show lower hydrolysis risks during coupling, enhancing yield stability .
Biological Activity
2-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is an organoboron compound notable for its potential applications in medicinal chemistry and material science. This compound features a chloro group and a dioxaborolane moiety, which contribute to its unique biological properties. This article reviews the biological activity of this compound based on existing literature, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 296.55 g/mol. Its structure consists of a benzoic acid core with a chlorine substituent at the 2-position and a boron-containing dioxaborolane group at the 4-position. This configuration enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Organoboron compounds have garnered attention for their diverse biological activities, including:
- Anticancer properties : Boronic acids have been shown to inhibit the growth of various cancer cell lines.
- Enzyme inhibition : These compounds can modulate enzyme activity, particularly proteases.
- Antibacterial activity : Some derivatives exhibit potent antibacterial effects.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) : Similar compounds have been shown to inhibit IDO, an enzyme involved in the metabolism of tryptophan that plays a role in immune regulation and cancer progression .
- Interaction with Androgen Receptors : Research indicates that boronic acids may serve as bioisosteres for nitro or nitrile groups in non-steroidal antiandrogens (NSAAs), potentially enhancing their activity against prostate cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally related to this compound:
Table 1: Summary of Biological Activities
Pharmacological Applications
The unique structure of this compound suggests several potential applications in pharmacology:
- Cancer Therapy : Given its structural similarities to known anticancer agents, this compound could be explored for its efficacy against various cancers.
- Bioconjugates : Its ability to form stable complexes makes it suitable for developing bioconjugates used in targeted drug delivery systems.
Q & A
Q. How can isotopic labeling (e.g., ¹⁰B/¹¹B) enhance NMR studies of its dynamic behavior?
- Isotopic enrichment (¹⁰B, 19.9% natural abundance) reduces quadrupolar broadening in ¹¹B NMR, resolving distinct peaks for trigonal (δ ~30 ppm) and tetrahedral (δ ~10 ppm) boron species. Variable-temperature studies track boronate hydrolysis kinetics in real time .
Data Contradiction and Resolution
Q. Why do reported melting points vary between 227–232°C, and how can this discrepancy be resolved?
Q. How do conflicting HPLC retention times reflect methodological differences in impurity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
